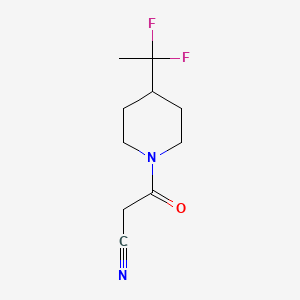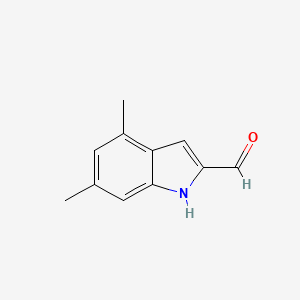
4,6-二甲基-1H-吲哚-2-甲醛
描述
4,6-dimethyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-dimethyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dimethyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物已显示出显著的抗病毒活性。 例如,化合物甲基6-氨基-4-异丁氧基-1H-吲哚-2-羧酸酯对甲型流感病毒表现出抑制活性 .
抗炎活性
吲哚衍生物已被发现具有抗炎特性,这可能有利于治疗各种炎症性疾病 .
抗癌活性
吲哚衍生物已被用于治疗癌细胞。 近年来,吲哚衍生物作为生物活性化合物用于治疗癌细胞的应用引起了越来越多的关注 .
抗HIV活性
吲哚衍生物在治疗HIV方面显示出潜力。 合成并筛选了4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物的抗HIV活性 .
抗氧化活性
吲哚衍生物已证明具有抗氧化特性,这可能有利于对抗氧化应激相关的疾病 .
抗菌活性
吲哚衍生物已显示出抗菌特性,这可能有助于治疗各种微生物感染 .
抗结核活性
吲哚衍生物已被发现具有抗结核特性,这可能有利于治疗结核病 .
抗糖尿病活性
作用机制
Target of Action
4,6-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds have been found to play a significant role in cell biology .
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their lipophilicity and water solubility .
Result of Action
The result of the action of 4,6-Dimethyl-1H-indole-2-carbaldehyde is likely to be dependent on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have inhibitory activity against influenza A and HIV-1 .
生化分析
Cellular Effects
4,6-Dimethyl-1H-indole-2-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate the activity of key signaling molecules, which can lead to changes in cellular function . The exact effects of 4,6-dimethyl-1H-indole-2-carbaldehyde on different cell types are still being studied, but preliminary data suggest it may have significant impacts on cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 4,6-dimethyl-1H-indole-2-carbaldehyde involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dimethyl-1H-indole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4,6-dimethyl-1H-indole-2-carbaldehyde may result in altered cellular responses, which are important considerations for its potential therapeutic use.
Dosage Effects in Animal Models
The effects of 4,6-dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of 4,6-dimethyl-1H-indole-2-carbaldehyde is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4,6-Dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity
Transport and Distribution
The transport and distribution of 4,6-dimethyl-1H-indole-2-carbaldehyde within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport mechanisms of 4,6-dimethyl-1H-indole-2-carbaldehyde is important for optimizing its use in biomedical applications.
Subcellular Localization
4,6-Dimethyl-1H-indole-2-carbaldehyde’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity
属性
IUPAC Name |
4,6-dimethyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKIBCLJUKNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


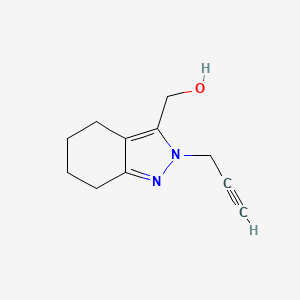
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)
![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)

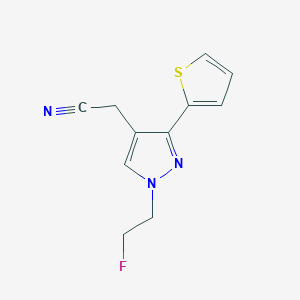
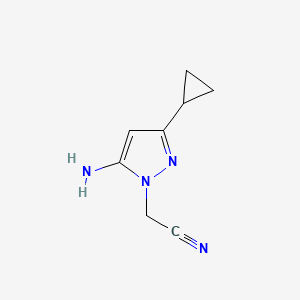

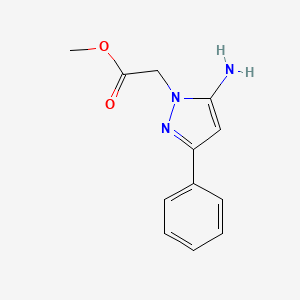


![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)
